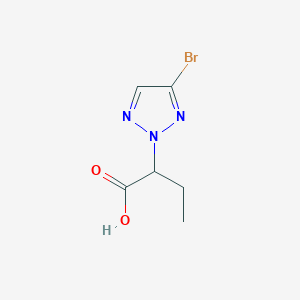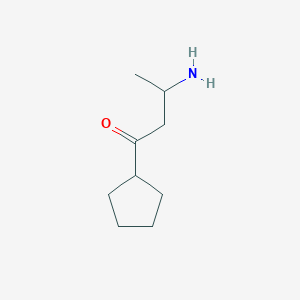![molecular formula C7H11N3O B13162189 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B13162189.png)
1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one is a compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound of significant interest to researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of heterogeneous catalysts. For example, γ-Al2O3 can catalyze the formation of imidazolidin-2-ones from aliphatic diamines in supercritical CO2 . These methods are scalable and can be adapted for large-scale production.
化学反応の分析
Types of Reactions: 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various substituted imidazoles.
科学的研究の応用
1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. Additionally, the aminoethyl side chain can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
類似化合物との比較
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid reflux.
Uniqueness: 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and an imidazole ring makes it a versatile compound for various applications .
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1-[1-(2-aminoethyl)imidazol-4-yl]ethanone |
InChI |
InChI=1S/C7H11N3O/c1-6(11)7-4-10(3-2-8)5-9-7/h4-5H,2-3,8H2,1H3 |
InChIキー |
YBXFNAPBDGGAHU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN(C=N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



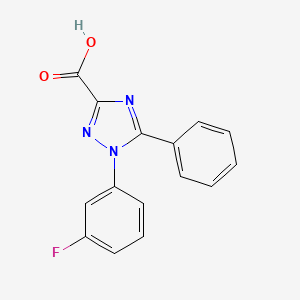
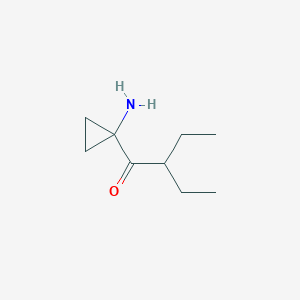
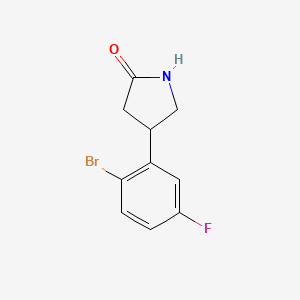
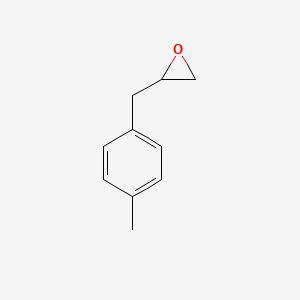
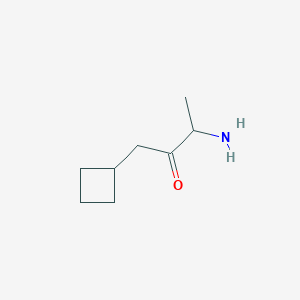
![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)
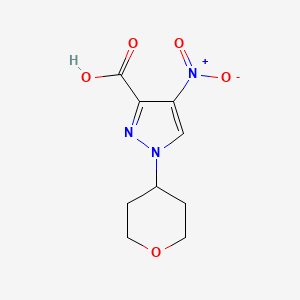

![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
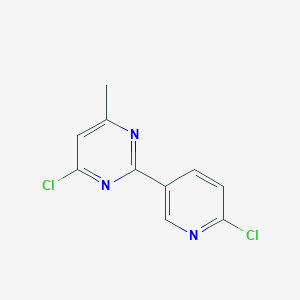
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13162177.png)
